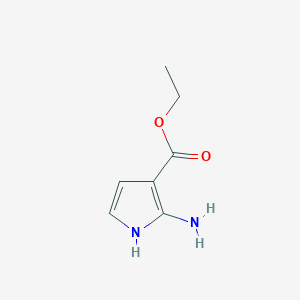
2,3-Dimethyl-3-octanol
Descripción general
Descripción
2,3-Dimethyl-3-octanol: is an organic compound with the molecular formula C10H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an octane chain. This compound is known for its structural complexity due to the presence of two methyl groups attached to the third carbon atom of the octane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-3-octanol can be synthesized through various methods. One common method involves the hydration of alkenes . For instance, the hydration of 2,3-dimethyl-3-octene in the presence of an acid catalyst can yield this compound. The reaction typically requires conditions such as elevated temperatures and the presence of a strong acid like sulfuric acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde, which is then hydrogenated to produce the alcohol.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 2,3-Dimethyl-3-octanone or 2,3-dimethyl-octanoic acid.
Reduction: 2,3-Dimethyl-octane.
Substitution: 2,3-Dimethyl-3-chlorooctane or 2,3-dimethyl-3-bromooctane.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-3-octanol has various applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research is being conducted on its potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-3-octanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes that catalyze the oxidation or reduction of alcohols, affecting metabolic pathways.
Comparación Con Compuestos Similares
3-Octanol: Similar in structure but lacks the two methyl groups on the third carbon atom.
2,3-Dimethyl-1-octanol: Similar but with the hydroxyl group on the first carbon atom.
2,3-Dimethyl-2-octanol: Similar but with the hydroxyl group on the second carbon atom.
Uniqueness: 2,3-Dimethyl-3-octanol is unique due to the specific positioning of the hydroxyl group and the two methyl groups, which influence its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
IUPAC Name |
2,3-dimethyloctan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-6-7-8-10(4,11)9(2)3/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHYRPPRRQITHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941563 | |
| Record name | 2,3-Dimethyloctan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-10-3 | |
| Record name | 2,3-Dimethyl-3-octanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyloctan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)












